N-(3-methylisothiazol-5-yl)quinoxaline-2-carboxamide

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

N-(3-methylisothiazol-5-yl)quinoxaline-2-carboxamide (CAS 1207001-78-2) is a synthetic small molecule featuring a quinoxaline-2-carboxamide core linked via an amide bond to a 3-methylisothiazol-5-yl moiety. With a molecular formula of C₁₃H₁₀N₄OS and a molecular weight of 270.31 g/mol, this compound belongs to a class of quinoxaline-carboxamide derivatives that have been claimed in patent literature as protein tyrosine kinase inhibitors.

Molecular Formula C13H10N4OS
Molecular Weight 270.31
CAS No. 1207001-78-2
Cat. No. B2867784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-methylisothiazol-5-yl)quinoxaline-2-carboxamide
CAS1207001-78-2
Molecular FormulaC13H10N4OS
Molecular Weight270.31
Structural Identifiers
SMILESCC1=NSC(=C1)NC(=O)C2=NC3=CC=CC=C3N=C2
InChIInChI=1S/C13H10N4OS/c1-8-6-12(19-17-8)16-13(18)11-7-14-9-4-2-3-5-10(9)15-11/h2-7H,1H3,(H,16,18)
InChIKeyONKFGYJSWPWHDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Methylisothiazol-5-yl)quinoxaline-2-carboxamide (CAS 1207001-78-2) – Structural Identity and Procurement Baseline


N-(3-methylisothiazol-5-yl)quinoxaline-2-carboxamide (CAS 1207001-78-2) is a synthetic small molecule featuring a quinoxaline-2-carboxamide core linked via an amide bond to a 3-methylisothiazol-5-yl moiety . With a molecular formula of C₁₃H₁₀N₄OS and a molecular weight of 270.31 g/mol, this compound belongs to a class of quinoxaline-carboxamide derivatives that have been claimed in patent literature as protein tyrosine kinase inhibitors [1]. The structural motif combining a quinoxaline heterocycle with an isothiazole ring is relatively uncommon, as most reported quinoxaline-2-carboxamide analogs bear phenyl, benzyl, or naphthyl substituents [2]. This compound is primarily available as a research chemical from specialty suppliers for medicinal chemistry and drug discovery applications.

1
Patented quinoxaline-2-carboxamide scaffold for kinase inhibitor screening
2
Isothiazole substituent enables sulfur-mediated target interactions
3
Lead-like molecular weight supports hit-to-lead optimization

Why Generic Substitution of N-(3-Methylisothiazol-5-yl)quinoxaline-2-carboxamide with Common Quinoxaline-2-carboxamide Analogs Cannot Be Assumed


The quinoxaline-2-carboxamide scaffold is pharmacologically promiscuous, with biological activity exquisitely dependent on the nature of the N-substituent. In a systematic evaluation of N-substituted quinoxaline-2-carboxamides, antimycobacterial MIC values against M. tuberculosis H37Ra ranged from 3.91 to >500 µg/mL depending solely on the substitution pattern, with N-benzyl derivatives being markedly more active than N-phenyl analogs [1]. Similarly, N-(naphthalen-1-ylmethyl)quinoxaline-2-carboxamide (compound 29) displayed selective cytotoxicity against HepG2, SK-OV-3, and PC-3 cancer cells, a profile absent in other closely related analogs within the same series [1]. The 3-methylisothiazol-5-yl substituent introduces a sulfur-containing heterocycle with distinct electronic properties (altered H-bonding capacity, dipole moment, and metabolic stability) compared to the phenyl, benzyl, or naphthyl groups dominating the published literature. Consequently, a generic quinoxaline-2-carboxamide derivative cannot serve as a functional substitute for this specific compound without risking loss of the intended pharmacological or physicochemical profile.

This Compound
Isothiazole N-substituent with endocyclic sulfur; kinase inhibitor patent context
Common Analogs
Phenyl, benzyl, or naphthyl N-substituents; optimized for antimicrobial or DNA-targeting activity
Pharmacological Profile
May engage kinase targets via sulfur-mediated interactions; data unavailable
Substitution Concern
Aryl-substituted analogs may shift to antimycobacterial or DNA intercalation endpoints

Quantitative Differentiation Evidence for N-(3-Methylisothiazol-5-yl)quinoxaline-2-carboxamide


Structural Uniqueness: 3-Methylisothiazol-5-yl Substituent vs. Common Quinoxaline-2-carboxamide N-Substituents

Among quinoxaline-2-carboxamide derivatives claimed as protein tyrosine kinase inhibitors in patent US 8,536,175, the generic Markush formula encompasses a wide range of heterocyclic substituents including isothiazolyl, thiazolyl, pyrazolyl, and imidazolyl groups [1]. However, the 3-methylisothiazol-5-yl moiety represents a distinct substructure not commonly exemplified in the primary peer-reviewed literature on quinoxaline-2-carboxamides, where N-phenyl, N-benzyl, and N-naphthylmethyl substituents dominate [2]. The presence of the endocyclic sulfur atom in the isothiazole ring provides unique potential for sulfur-mediated interactions (e.g., chalcogen bonding with protein target methionine or cysteine residues) that are absent in phenyl- or benzyl-substituted analogs. The 3-methyl group additionally introduces steric and electronic modulation at the 5-position attachment point. No direct head-to-head quantitative comparison data with this specific compound are publicly available.

N-Substituent Identity
Class-level inference
Isothiazole sulfur vs. aryl substituents; endocyclic S alters H-bond capacity
Supports distinct SAR exploration; sulfur interactions absent in aryl analogs
No direct compound-specific comparison data
Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

Patent-Scope Differentiation: Quinoxaline-2-carboxamide with Isothiazole as a Kinase Inhibitor Scaffold

In patent US 8,536,175, quinoxaline-carboxamide derivatives are disclosed as inhibitors of protein tyrosine kinases for use in kinase-mediated diseases including cancer [1]. The patented Markush structure explicitly claims compounds where the carboxamide nitrogen is attached to heterocyclic rings including isothiazolyl. This positions N-(3-methylisothiazol-5-yl)quinoxaline-2-carboxamide within a structurally enabled kinase inhibitor space. In contrast, many literature-reported quinoxaline-2-carboxamides (e.g., N-benzyl and N-phenyl derivatives) have been optimized primarily for antimycobacterial activity (MIC values 3.91–500 µg/mL against M. tuberculosis H37Ra) [2] or for DNA intercalation/topoisomerase II inhibition [3], representing distinct therapeutic hypotheses. No published IC50 data for this specific compound against any kinase target are currently available.

Target Class Association
Class-level inference
Patent claims kinase inhibition; common analogs optimized for antimicrobial or DNA intercalation
Kinase screening context distinct from anti-infective quinoxalines
No published kinase IC50 for this compound
Protein Tyrosine Kinase Cancer Therapeutics Patent Analysis

Isothiazole-Quinoxaline Hybrid Scaffold: Synthetic Accessibility and Physicochemical Differentiation from Oxazole and Thiazole Analogs

A 2025 review on the synthesis of tricyclic fused quinoxaline ring systems highlights that isothiazolo-quinoxaline hybrids possess distinct reactivity and physicochemical properties compared to their isoxazolo-, oxazolo-, and thiazolo-quinoxaline counterparts [1]. The isothiazole sulfur atom contributes to higher lipophilicity (calculated logP) relative to the corresponding oxazole (oxygen-containing) analogs, while providing a different H-bond acceptor profile. For N-(3-methylisothiazol-5-yl)quinoxaline-2-carboxamide specifically, the 3-methyl substitution on the isothiazole ring further modulates both steric bulk and electron density at the amide attachment point relative to unsubstituted isothiazole analogs. No quantitative solubility, logP, or permeability data for this specific compound are currently available in the public domain.

Heterocycle Properties
Class-level inference
Isothiazole S increases lipophilicity and polarizability vs. oxazole/thiazole
Impacts ADME and target binding kinetics in drug discovery
Compound-specific logP not reported
Heterocyclic Chemistry Physicochemical Properties Synthetic Chemistry

Molecular Weight and Formula-Based Differentiation from Higher-Molecular-Weight Quinoxaline-2-carboxamide Derivatives

With a molecular weight of 270.31 g/mol (C₁₃H₁₀N₄OS), N-(3-methylisothiazol-5-yl)quinoxaline-2-carboxamide falls well within Lead-Like (MW ≤ 350) and Rule-of-Five compliant chemical space . This contrasts with many biologically characterized quinoxaline-2-carboxamide derivatives that incorporate larger substituents: for example, N-(2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)quinoxaline-2-carboxamide (SRT 1720, CAS 925434-55-5) has a molecular weight of 469.56 g/mol , and N-(naphthalen-1-ylmethyl)quinoxaline-2-carboxamide (compound 29) has a molecular weight of approximately 327 g/mol [1]. The lower molecular weight of the target compound provides greater efficiency metrics (lower ligand efficiency baseline) and more room for chemical optimization in fragment-to-lead or hit-to-lead campaigns.

Molecular Weight
Reported
270.31 g/mol
Lead-like size; provides optimization headroom vs. larger derivatives (SRT 1720: 469.56)
Comparable to naphthyl analog ~327 g/mol
Drug-Likeness Lead Optimization Fragment-Based Drug Design

Recommended Research and Procurement Scenarios for N-(3-Methylisothiazol-5-yl)quinoxaline-2-carboxamide


Kinase Inhibitor Hit-Finding and Hit-to-Lead Campaigns

Based on the Novartis patent family (US 8,536,175) claiming quinoxaline-2-carboxamide derivatives with isothiazolyl substituents as protein tyrosine kinase inhibitors [1], this compound is directly applicable as a screening hit or lead-like starting point in kinase inhibitor discovery programs. Its molecular weight of 270.31 g/mol provides ample optimization headroom for subsequent SAR expansion, while the isothiazole moiety offers sulfur-mediated binding interactions not available in common phenyl-substituted quinoxaline-2-carboxamide screening decks .

Chemical Biology Probe Development Targeting Isothiazole-Sensitive Kinases

The isothiazole heterocycle has established precedent as a kinase inhibitor pharmacophore, with isothiazole-containing compounds such as CP-547,632 demonstrating potent VEGFR-2 inhibition (IC50 = 11 nM) [2]. The combination of a quinoxaline-2-carboxamide core (a scaffold validated in multiple anticancer and antimicrobial contexts) with an isothiazole substituent makes this compound suitable for chemical probe development aimed at identifying kinases with unique sensitivity to sulfur-containing hinge-binding motifs [1].

Fragment-Based Drug Design Starting Point for Physicochemical Property Optimization

With a molecular weight of 270.31 g/mol, this compound is significantly smaller than extensively characterized quinoxaline-2-carboxamide derivatives such as SRT 1720 (MW 469.56) . This makes it an attractive fragment-like starting point for structure-based drug design, where the isothiazole sulfur provides a distinct X-ray crystallographic anomalous scattering signal for unambiguous binding mode determination, and the low molecular weight allows for efficient property-guided optimization .

Comparative SAR Studies with Phenyl, Benzyl, and Naphthyl Quinoxaline-2-carboxamide Analogs

Published structure-activity relationship studies on N-substituted quinoxaline-2-carboxamides have focused on N-phenyl and N-benzyl derivatives (antimycobacterial MIC range 3.91–500 µg/mL) [3] and N-naphthylmethyl derivatives (selective cytotoxicity against HepG2, SK-OV-3, and PC-3 cancer cells) [3]. This compound enables systematic exploration of how sulfur incorporation in the N-substituent alters target selectivity, potency, and physicochemical properties compared to the well-characterized carbocyclic aryl-substituted analogs, filling a notable gap in publicly available quinoxaline-2-carboxamide SAR data.

Application
Selection Property
Validation Focus
Kinase inhibitor screening studies
Patent kinase inhibitor scaffold with isothiazole substituent
Kinase panel selectivity; target engagement assays
Chemical probe development
Isothiazole sulfur hinge-binding motif
Kinase selectivity profiling; binding mode analysis
Fragment-based lead optimization
Lead-like MW; sulfur anomalous scattering signal
Crystallographic binding; property-guided expansion
Comparative SAR with aryl analogs
Isothiazole vs. phenyl/benzyl/naphthyl N-substituents
Target selectivity shift; physicochemical profiling
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